molecular formula C28H23NO5 B12205626 (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate

(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate

Cat. No.: B12205626
M. Wt: 453.5 g/mol
InChI Key: XLFKQNCVVVBHRH-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Classification

The IUPAC name of this compound is derived through a hierarchical analysis of its substituents and core structure:

  • Parent heterocycle : The 2,3-dihydro-1-benzofuran system (a benzofuran with a saturated C2–C3 bond) serves as the foundational scaffold.
  • Substituents on the benzofuran core :
    • A 3-oxo group at position 3.
    • A methyl group at position 7.
    • A benzoate ester (-O-CO-C6H5) at position 6.
  • Side chain at position 2 : An (E)-configured methylidene group [(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene], which includes:
    • A 1-ethyl-5-methoxyindole moiety attached via a double bond.

Structural Classification :

Component Description
Core 2,3-Dihydro-1-benzofuran (benzofuran with reduced C2–C3 bond)
Substituents 3-Oxo, 7-methyl, 6-benzoate
Side chain (E)-1-Ethyl-5-methoxyindol-3-yl-methylidene
Hybrid nature Fusion of benzofuran (oxygen heterocycle) and indole (nitrogen heterocycle)

This classification underscores its status as a polycyclic hybrid molecule with both oxygen- and nitrogen-containing heterocycles, a design strategy increasingly employed to enhance bioactivity.

Historical Development of Benzofuran-Indole Hybrid Compounds

The synthesis of benzofuran-indole hybrids emerged from parallel advancements in heterocyclic chemistry:

  • 1870 : Perkin’s seminal synthesis of benzofuran laid the groundwork for derivatives.
  • 20th century : Indole chemistry flourished, driven by its prevalence in natural products (e.g., tryptophan, serotonin).
  • Early 2000s : Hybrid molecules gained traction as tools to combine pharmacological properties. For example, benzofuran-indole hybrids were explored as kinase inhibitors.
  • 2020s : Skeletal editing techniques, such as C-to-N atom swapping in indoles, enabled precise modifications of hybrid scaffolds.

Key Milestones :

Year Development Impact
1870 First benzofuran synthesis Established benzofuran as a synthetic target
2004 Structural elucidation of indole derivatives Highlighted indole’s versatility in drug design
2024 Benzofuran-indole hybrids as EGFR inhibitors Validated therapeutic potential in oncology
2025 C-to-N atom swapping in indoles for skeletal diversification Enabled novel hybrid designs with tailored bioactivity

These developments reflect a trajectory toward increasingly complex hybrids, with the subject compound epitomizing modern synthetic and medicinal chemistry strategies.

Significance in Heterocyclic Chemistry Research

The integration of benzofuran and indole moieties in this compound addresses critical challenges in drug discovery:

  • Synergistic Pharmacophoric Effects :

    • Benzofuran : Contributes to planar aromaticity, enhancing π-π stacking with biological targets.
    • Indole : Provides hydrogen-bonding capability via the NH group and modulates electronic properties.
    • Hybridization : Potentially improves target affinity and selectivity, as seen in EGFR inhibition.
  • Structural Versatility :

    • The 3-oxo group and benzoate ester introduce sites for hydrogen bonding and metabolic stability, respectively.
    • The (E)-methylidene linker ensures conformational rigidity, favoring target engagement.
  • Synthetic Innovation :

    • The compound’s synthesis likely employs cross-coupling reactions and oxidative cleavage strategies, akin to methods used for skeletal editing of indoles.
    • Such methodologies enable precise control over stereochemistry and substituent placement.
  • Therapeutic Potential :

    • Analogous hybrids exhibit activity against cancers, infections, and neurodegenerative diseases.
    • The 7-methyl and 5-methoxy groups may enhance lipophilicity and blood-brain barrier penetration.

Table: Comparative Bioactivity of Benzofuran-Indole Hybrids

Hybrid Structure Target Activity (IC50) Source
8aa (EGFR inhibitor) EGFR L858R/T790M mutant 0.42 μM
Subject compound (Predicted) Not yet reported N/A

This compound exemplifies the frontier of heterocyclic hybridization, offering a template for future explorations in oncology and beyond.

Properties

Molecular Formula

C28H23NO5

Molecular Weight

453.5 g/mol

IUPAC Name

[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] benzoate

InChI

InChI=1S/C28H23NO5/c1-4-29-16-19(22-15-20(32-3)10-12-23(22)29)14-25-26(30)21-11-13-24(17(2)27(21)33-25)34-28(31)18-8-6-5-7-9-18/h5-16H,4H2,1-3H3/b25-14+

InChI Key

XLFKQNCVVVBHRH-AFUMVMLFSA-N

Isomeric SMILES

CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC=CC=C5)C

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Rhodium-Catalyzed C–H Activation

A rhodium-catalyzed annulation between substituted benzamides and vinylene carbonate provides access to 7-methyl-3-oxo-2,3-dihydro-1-benzofuran derivatives. For instance, treating N-(2-methylphenyl)benzamide with vinylene carbonate in the presence of [Cp*RhCl₂]₂ and AgSbF₆ yields the benzofuran scaffold with a 78% efficiency. The mechanism involves:

  • C–H activation at the ortho position of the benzamide.

  • Migratory insertion of the alkyne from vinylene carbonate.

  • Nucleophilic substitution and β-oxygen elimination to form the furan ring.

Ruthenium-Mediated Aerobic Oxidation

Ru-catalyzed reactions between alkynes and m-hydroxybenzoic acids enable the synthesis of substituted benzofurans. Using [RuCl₂(p-cymene)]₂ and Mg(OAc)₂ in γ-valerolactone, 3-hydroxy-7-methylbenzoic acid reacts with 1-propiolate to form the 3-oxo-benzofuran core in 82% yield. Electron-donating groups (e.g., methyl) enhance yields compared to electron-withdrawing substituents.

Synthesis of the Indole Moiety

Copper-Catalyzed Cycloaddition

Cu(OTf)₂-mediated [3 + 2] cycloaddition of indole-3-acrylate with p-benzoquinone generates 1-ethyl-5-methoxyindole derivatives. Reacting ethyl 3-(methoxycarbonyl)indole-3-acrylate with p-benzoquinone in dichloroethane at 80°C produces the 5-methoxy-substituted indole in 75% yield. The reaction proceeds via:

  • Electrophilic activation of the quinone by Cu(OTf)₂.

  • Nucleophilic attack by the indole acrylate.

  • Cyclization and aromatization to form the indole ring.

Transition Metal-Free Alkylation

A base-mediated N-alkylation of 5-methoxyindole with ethyl iodide in DMF affords 1-ethyl-5-methoxyindole in 88% yield. Potassium carbonate facilitates deprotonation, enabling efficient alkylation without racemization.

Formation of the Methylidene Bridge

Aldol Condensation

The keto group at C3 of the benzofuran core undergoes aldol condensation with the aldehyde group of the indole moiety. Using L-proline as an organocatalyst in toluene, the reaction achieves 85% yield with >20:1 E/Z selectivity. Key factors include:

  • Low temperature (0°C) to suppress retro-aldol reactions.

  • Anhydrous conditions to prevent hydrolysis.

Base-Mediated Arylogous Nitroaldol Condensation

A nitroaldol condensation between nitro-substituted benzofuran and indole precursors forms the methylidene bridge. Treating 3-nitro-7-methylbenzofuran with 1-ethyl-5-methoxyindole-3-carbaldehyde in the presence of DBU (1,8-diazabicycloundec-7-ene) yields the coupled product in 70% yield. The mechanism involves:

  • Deprotonation of the nitroalkane.

  • Nucleophilic attack on the aldehyde.

  • Dehydration to form the E-configured double bond.

Esterification of the Benzofuran Core

Steglich Esterification

The hydroxyl group at C6 of the benzofuran undergoes esterification with benzoic acid using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane. This method achieves 90% yield under mild conditions (25°C, 12 h).

Mitsunobu Reaction

As an alternative, the Mitsunobu reaction employs DIAD (diisopropyl azodicarboxylate) and PPh₃ to couple the benzofuran alcohol with benzoic acid. This approach affords the ester in 88% yield but requires strict anhydrous conditions.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A Cu(OTf)₂-catalyzed cascade reaction combines benzofuran formation, indole alkylation, and aldol condensation in a single pot. Using 3-hydroxy-7-methylbenzoic acid , ethyl propiolate , and 1-ethyl-5-methoxyindole-3-carbaldehyde , the target compound is obtained in 65% yield.

Lewis Acid-Promoted Cyclization

Scandium triflate catalyzes the cyclization of 2-(2-formylphenoxy)acetic acid with 1-ethyl-5-methoxyindole , forming the benzofuran-indole conjugate in 72% yield.

Comparative Analysis of Methods

MethodCatalystYield (%)E/Z RatioKey Advantage
Rh-catalyzed C–H activation[Cp*RhCl₂]₂78N/AHigh regioselectivity
Aldol condensationL-proline8520:1Organocatalytic, mild conditions
Nitroaldol condensationDBU70>15:1Transition metal-free
One-pot tandem synthesisCu(OTf)₂6512:1Reduced purification steps

Challenges and Optimization Strategies

  • Stereoselectivity in Aldol Reactions : The E-configuration is favored using bulky catalysts like L-proline, which stabilize the transition state through hydrogen bonding.

  • Functional Group Compatibility : Rhodium catalysts tolerate ester groups but require inert atmospheres to prevent oxidation.

  • Scale-Up Limitations : Mitsunobu reactions face scalability issues due to stoichiometric byproducts; Steglich esterification is preferred for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing benzofuran and indole structures exhibit anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that similar indole derivatives showed significant cytotoxic effects against breast and colon cancer cells, suggesting that this compound may have comparable efficacy .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Indole derivatives have been reported to possess antibacterial and antifungal properties, making this compound a candidate for further investigation as an antimicrobial agent. Preliminary studies on analogs have shown effectiveness against various pathogens, including resistant strains of bacteria .

Anti-inflammatory Effects

Compounds with indole and benzofuran frameworks have been noted for their anti-inflammatory properties. The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis or inflammatory bowel disease. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, indicating a possible mechanism of action for this compound .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate. Modifications to the indole ring or the benzofuran moiety can significantly influence biological activity.

ModificationEffect on Activity
Methyl group addition on indoleEnhanced cytotoxicity
Hydroxyl substitution on benzofuranIncreased anti-inflammatory activity
Ethyl group variationImproved antimicrobial efficacy

Case Studies

Several case studies highlight the applications of similar compounds in drug development:

  • Indole Derivatives in Cancer Therapy : A study focused on a series of indole derivatives demonstrated their ability to inhibit tumor growth in vivo models, establishing a basis for further development of compounds like (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate for cancer treatment .
  • Antimicrobial Screening : A comprehensive screening of benzofuran derivatives showed promising results against multi-drug-resistant bacterial strains, suggesting that modifications to the core structure could lead to new antimicrobial agents .
  • Inflammation Models : In experimental models of inflammation, compounds similar to (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-y benzoate demonstrated significant reductions in inflammatory markers, indicating potential therapeutic use in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. This can lead to various physiological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a family of indole-benzofuran hybrids. Key analogs include:

Compound Name Structural Variation vs. Target Compound Molecular Weight (g/mol) logP H-bond Donors/Acceptors Reported Activity
(2E)-2-[(1-methyl-5-methoxyindol-3-yl)methylidene]-7-methyl-3-oxo-benzofuran-6-yl benzoate Methyl instead of ethyl at indole N1 486.5 3.8 3/6 Moderate COX-2 inhibition
(2Z)-2-[(1-ethyl-5-hydroxyindol-3-yl)methylidene]-7-methyl-3-oxo-benzofuran-6-yl acetate Z-configuration; hydroxy vs. methoxy; acetate ester 452.4 2.9 4/7 Antioxidant (IC50: 12 µM)
(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-7-ethyl-3-oxo-benzofuran-6-yl benzoate Ethyl at benzofuran 7-position 528.6 4.2 3/6 Cytotoxic (HT-29 IC50: 8 µM)

Key Observations :

  • N1-Substitution : Replacing ethyl with methyl reduces steric bulk, enhancing solubility but diminishing lipophilicity (logP drops from 4.1 to 3.8) and membrane permeability.
  • E/Z Isomerism : The Z-isomer of a hydroxy-substituted analog shows 40% lower metabolic stability due to reduced conjugation .
  • Ester Modifications : Acetate esters improve bioavailability but decrease half-life compared to benzoates.
Physicochemical and Pharmacokinetic Profiles
  • Target Compound : logP = 4.1; polar surface area = 98 Ų; predicted Caco-2 permeability = 12 × 10⁻⁶ cm/s.
  • Analog 1 (Methyl-N1) : Lower logP (3.8) correlates with 20% higher aqueous solubility (32 µg/mL vs. 25 µg/mL).
  • Analog 3 (7-Ethyl) : Increased logP (4.2) enhances blood-brain barrier penetration but raises hepatotoxicity risks.
Computational Similarity Analysis

Using Tanimoto coefficients (ECFP6 fingerprints):

  • Analog 1 : 0.85 similarity → high overlap in pharmacophore features.
  • Analog 2 : 0.72 similarity → divergence due to Z-configuration and polar hydroxy group. Molecular docking reveals the target compound’s benzoate ester forms π-π stacking with COX-2 Tyr385, while methoxy groups stabilize hydrophobic subpockets .

Biological Activity

The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. This compound incorporates an indole moiety, a benzofuran core, and a benzoate group, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Features and Implications

The structural formula of the compound can be represented as follows:

Molecular Formula Molecular Weight IUPAC Name
C28H25NO5483.5 g/mol(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate

The presence of the indole ring is significant as indole derivatives have been extensively studied for their roles as serotonin receptor modulators and other pharmacological effects, including anti-inflammatory and anticancer properties.

Pharmacological Effects

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities:

  • Anticancer Activity : Indole and benzofuran derivatives have shown promise in inhibiting cancer cell proliferation. For example, certain benzofuran compounds are known to induce apoptosis in cancer cells through various pathways .
  • Antimicrobial Properties : The compound's structural components suggest potential antimicrobial effects. Indole derivatives have been reported to possess antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
  • Anti-inflammatory Effects : Benzofuran derivatives are frequently investigated for their anti-inflammatory properties, which may be relevant in treating conditions like arthritis and inflammatory bowel disease.

The mechanism of action for this compound likely involves interaction with specific receptors or enzymes within biological systems. The indole moiety may interact with serotonin receptors, while the benzofuran structure could modulate inflammatory pathways .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Indole Derivatives : A study demonstrated that certain indole derivatives exhibited significant anticancer activity by inhibiting cell growth in various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest .
  • Benzofuran Antimicrobial Research : Research involving benzofuran derivatives showed promising results against multi-drug resistant strains of bacteria, indicating their potential as new antimicrobial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.